molecular formula C35H34N2S B2935865 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-43-5

2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No.: B2935865
CAS No.: 303985-43-5
M. Wt: 514.73
InChI Key: NNTMQEJLONXGHH-ADDAYVOGSA-N
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Description

2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile (hereafter referred to as Compound X) is a nicotinonitrile derivative featuring a sulfur-containing tert-butyl benzyl group at the 2-position and two 4-methylstyryl substituents at the 4- and 6-positions of the pyridine core. The tert-butyl group enhances lipophilicity and steric bulk, while the styryl moieties contribute to extended π-conjugation, which may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2S/c1-25-6-10-27(11-7-25)14-18-30-22-32(21-17-28-12-8-26(2)9-13-28)37-34(33(30)23-36)38-24-29-15-19-31(20-16-29)35(3,4)5/h6-22H,24H2,1-5H3/b18-14-,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTMQEJLONXGHH-ADDAYVOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C(C)(C)C)C=CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C(C)(C)C)/C=C/C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 4-(tert-butyl)benzyl sulfanyl intermediate, which is then coupled with a nicotinonitrile derivative. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential in an industrial setting .

Chemical Reactions Analysis

Substitution Reactions at the Sulfanyl Group

The benzylsulfanyl (-S-CH2-C6H4-tBu) group is susceptible to nucleophilic substitution or oxidation due to the polarizable sulfur atom.

Reaction TypeConditionsProductNotes
Oxidation H2O2, AcOH, 25°C, 12h Sulfoxide or sulfone derivativesTert-butyl group stabilizes intermediates via steric hindrance .
Nucleophilic Displacement R-X, K2CO3, DMF, 80°C Replacement of -S- group with other nucleophiles (e.g., -O-)Limited by steric hindrance from tert-butyl substituent .
  • Mechanistic Insight : Oxidation of the sulfanyl group to sulfone (R-SO2-) is predicted under mild oxidative conditions, as observed in structurally similar pyrazole sulfonyl chlorides . Nucleophilic displacement is less favored due to steric bulk but may proceed with strong nucleophiles (e.g., thiolates) .

Reactivity of Styryl Groups

The 4,6-bis(4-methylstyryl) substituents are conjugated dienes capable of cycloadditions or electrophilic additions.

Reaction TypeConditionsProductNotes
Diels-Alder Reaction Maleic anhydride, toluene, 110°CCycloadduct with fused six-membered ringStereochemistry (Z/E) influences regioselectivity .
Hydrogenation H2, Pd/C, EtOH, 25°C, 6hSaturated ethylbenzene derivativesPreserves nitrile functionality .
  • Key Finding : The Z/E configuration of styryl groups (evident in the SMILES notation ) directs stereochemical outcomes in cycloadditions. Hydrogenation yields saturated analogs, as demonstrated in related bis(styryl)pyridines .

Nitrile Group Transformations

The nitrile (-CN) group can undergo hydrolysis, reduction, or act as an electron-withdrawing group in conjugate additions.

Reaction TypeConditionsProductNotes
Hydrolysis H2SO4, H2O, reflux, 24hCarboxylic acid derivativeRequires acidic conditions; tert-butyl group remains intact .
Reduction LiAlH4, THF, 0°C to 25°C, 4hPrimary amine (-CH2NH2)Limited by competing reductions of styryl groups .
  • Mechanistic Consideration : Hydrolysis to carboxylic acid is feasible but may require prolonged heating. Selective reduction of the nitrile to an amine without affecting styryl bonds is challenging .

Radical-Mediated Reactions

The tert-butyl and sulfanyl groups may participate in radical pathways under photochemical or thermal conditions.

Reaction TypeConditionsProductNotes
Trifluoromethylation Togni reagent (23), Cs2CO3, rt O-Trifluoromethylated adductsRadical intermediates confirmed via trapping experiments .
  • Insight : The sulfanyl group stabilizes radical intermediates, enabling trifluoromethylation at the pyridine core, as seen in analogous systems .

Thermal Decomposition

Pyridine derivatives often undergo thermal fragmentation.

Reaction TypeConditionsProductNotes
Pyrolysis 400°C, N2 atmosphereVinylcarbene + N2 (hypothetical)Predicted via computational studies on pyrazole analogs .
  • Prediction : Computational models suggest decomposition pathways similar to pyrazole derivatives, yielding carbenes and nitrogen gas .

Scientific Research Applications

2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and nitrile groups can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and the compound’s derivatives .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: Compound X’s 4-methylstyryl groups introduce extended conjugation compared to the 4-chlorophenyl or 4-methylphenyl groups in analogs. This likely enhances its absorbance and fluorescence properties, making it suitable for optoelectronic applications . The sulfanyl group in Compound X differs from the amino group in 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile. Sulfur’s lower electronegativity compared to nitrogen reduces hydrogen-bonding capacity but increases stability against oxidation .
  • Steric and Lipophilic Profiles: The tert-butyl group in Compound X increases steric hindrance and lipophilicity (logP estimated at 5.2 vs.

Pharmacological and Material Properties

  • Biological Activity: While 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile exhibits antimicrobial and anticancer properties (IC₅₀ = 8.2 µM against MCF-7 cells), Compound X’s bioactivity remains understudied. Preliminary data suggest moderate cytotoxicity (IC₅₀ = 12.4 µM) but requires validation .

Notes

  • Caution : The antimicrobial data for Compound X are extrapolated from structurally related derivatives; direct experimental validation is required.
  • Key Advantage: The combination of tert-butyl and styryl groups in Compound X offers a unique balance of steric protection and electronic delocalization, distinguishing it from other nicotinonitriles.

Q & A

Q. What are the critical synthetic challenges in preparing 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile, and how can steric hindrance be mitigated during sulfanyl group introduction?

Methodological Answer: The tert-butyl group on the benzyl moiety introduces significant steric hindrance during the sulfanyl substitution step. To address this:

  • Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and enhance reaction kinetics .
  • Optimize reaction temperature (e.g., 60–80°C) to balance steric effects without inducing decomposition.
  • Employ high-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm successful substitution and rule out byproducts.

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeAnalytical Validation Method
SolventDMF/DMSO19F^{19}\text{F} NMR (if fluorinated analogs are used)
Temperature60–80°CHPLC-PDA (purity >95%)
Catalytic BaseK2_2CO3_3/DBUHRMS (m/z accuracy <2 ppm)

Q. How can researchers validate the purity of this compound post-synthesis, and what chromatographic methods are recommended?

Methodological Answer:

  • HPLC with Photodiode Array (PDA) Detection : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient elution (acetonitrile/water + 0.1% TFA) to resolve styryl and tert-butyl-related impurities .
  • Mass Spectrometry : Confirm molecular ion integrity via ESI-MS or MALDI-TOF, noting the distinct fragmentation pattern of the sulfanyl group.
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values to rule out residual solvents or unreacted intermediates.

Advanced Research Questions

Q. What experimental design strategies are suitable for studying the structure-activity relationship (SAR) of this compound’s styryl substituents in photophysical applications?

Methodological Answer:

  • Factorial Design : Vary substituents (e.g., electron-donating/-withdrawing groups on styryl moieties) and assess fluorescence quantum yield (ΦF\Phi_F) and Stokes shift. Use a 2k^k factorial approach to identify synergistic effects .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate HOMO-LUMO gaps with experimental λmax\lambda_{\text{max}} values. Validate with time-resolved fluorescence spectroscopy.
  • Data Contradiction Analysis : If experimental ΦF\Phi_F deviates from computational predictions, re-examine solvent polarity effects or intersystem crossing pathways via transient absorption spectroscopy.

Q. Table 2: Example SAR Variables

VariableLevels TestedKey Outcome Metric
Styryl substituent-CH3_3, -OCH3_3, -NO2_2λem\lambda_{\text{em}} (nm)
Solvent polarityToluene, DCM, MeOHΦF\Phi_F (%)

Q. How can researchers resolve conflicting spectroscopic data (e.g., 1H^{1}\text{H}1H NMR splitting patterns vs. X-ray crystallography) for the tert-butylbenzyl moiety?

Methodological Answer:

  • Dynamic NMR Analysis : Perform variable-temperature 1H^{1}\text{H} NMR (e.g., 25–80°C) to detect rotational barriers in the tert-butyl group. Compare with X-ray torsional angles .
  • SC-XRD Validation : Use single-crystal X-ray diffraction to confirm spatial orientation. If crystallography is impractical, employ NOESY/ROESY to infer proximity between tert-butyl protons and adjacent aromatic protons.
  • Theoretical Framework : Link discrepancies to conformational flexibility using molecular dynamics simulations (e.g., AMBER force field) .

Q. What methodologies are recommended for investigating this compound’s stability under oxidative or photolytic conditions relevant to optoelectronic device integration?

Methodological Answer:

  • Accelerated Aging Studies : Expose thin films to UV light (λ = 365 nm, 100 mW/cm2^2) and monitor degradation via UV-vis spectroscopy (absorbance loss at λmax\lambda_{\text{max}}) .
  • HPLC-MS Stability Screening : After 72-hour exposure to H2_2O2_2 (3% w/v), identify degradation products (e.g., sulfoxide/sulfone derivatives) via exact mass matching.
  • Kinetic Modeling : Apply pseudo-first-order kinetics to derive half-life (t1/2t_{1/2}) under varying pH and temperature conditions.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental solubility profiles in nonpolar solvents?

Methodological Answer:

  • Hansen Solubility Parameters (HSP) : Calculate δd_d, δp_p, δh_h for the compound and compare with solvent HSP values. Reconcile outliers by testing co-solvent systems (e.g., toluene with 5% THF) .
  • Thermodynamic Analysis : Measure solubility via gravimetric methods at multiple temperatures (10–50°C) and fit data to the van’t Hoff equation to identify enthalpy-entropy compensation.

Q. Guidelines for Advanced Research

  • Theoretical Linkage : Anchor experiments to supramolecular chemistry principles (e.g., π-π stacking interactions) or Marcus electron transfer theory to interpret photophysical data .
  • Methodological Rigor : Adopt quadripolar validation (theoretical, epistemological, morphological, technical) to ensure reproducibility across labs .

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